molecular formula C7H9NO3 B12842480 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B12842480
M. Wt: 155.15 g/mol
InChI Key: IQWBFAHVRFFLJJ-UHFFFAOYSA-N
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Description

2-Oxo-3-azabicyclo[410]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid can be achieved through various methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation has been devised, enabling the synthesis of valuable, functionalized azabicyclo[4.1.0]heptane derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives and 3-azabicyclo[3.1.1]heptanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not extensively documented, but the compound’s unique bicyclic structure allows it to interact with various biological molecules, potentially leading to bioactive effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-5-7(6(10)11)3-4(7)1-2-8-5/h4H,1-3H2,(H,8,9)(H,10,11)

InChI Key

IQWBFAHVRFFLJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2(C1C2)C(=O)O

Origin of Product

United States

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